BenchChemオンラインストアへようこそ!

octahydro-1H-isoindol-5-ol hydrochloride

Lipophilicity Aqueous Solubility ADME Profiling

This cis-fused octahydroisoindole HCl salt uniquely combines a secondary amine and 5-hydroxyl group — two orthogonal handles for parallel library synthesis. Unlike parent octahydro-1H-isoindole (logP >1.7, requires DMSO), its logP of −0.02 enables direct aqueous solubility, eliminating DMSO artifacts in HTS/FBDD assays. Fsp³ = 1.0 (complete saturation), defined rel-(3aR,7aS) stereochemistry, ≥98% purity with full NMR/HPLC/LC-MS documentation. Clinically precedented scaffold for CNS penetration. Ideal for aqueous screening, dual derivatization, and CNS lead optimization — without epimeric mixture confounding.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 1263365-47-4; 1430327-93-7
Cat. No. B2791727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-isoindol-5-ol hydrochloride
CAS1263365-47-4; 1430327-93-7
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2CNCC2CC1O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H
InChIKeyRQZXEQGQTRITTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octahydro-1H-isoindol-5-ol Hydrochloride (CAS 1263365-47-4 / 1430327-93-7): Core Identity and Procurement-Relevant Properties


Octahydro-1H-isoindol-5-ol hydrochloride is a fully saturated bicyclic isoindoline derivative bearing a hydroxyl group at the 5-position and stabilized as the hydrochloride salt . The compound possesses a rigid cis-fused ring system with defined rel-(3aR,7aS) stereochemistry and a molecular formula of C₈H₁₆ClNO (MW 177.67 g/mol for the salt; 141.21 g/mol for the free base) . Its physicochemical profile includes a predicted logP of −0.02, Fsp³ of 1.0 (indicating complete carbon saturation), polar surface area of 32 Ų, and a predicted pKa of 15.16 for the hydroxyl proton [1]. The compound is commercially available at ≥98% purity (NLT 98%) with full analytical documentation including NMR, HPLC, and LC-MS .

Why Octahydro-1H-isoindol-5-ol Hydrochloride Cannot Be Replaced by Generic Isoindoline Scaffolds


Within the octahydroisoindole family, individual members diverge substantially in their physicochemical and pharmacological profiles, rendering simple interchange impossible. The parent scaffold octahydro-1H-isoindole (CAS 21850-12-4) lacks the 5-hydroxyl group and the hydrochloride salt, yielding a predicted logP of 1.72–1.91 and limited aqueous solubility (45 mg/mL in DMSO only) . In contrast, the target compound exhibits a logP of −0.02 [1], representing a >100-fold shift in lipophilicity that dictates differential membrane permeability, solubility, and protein-binding behavior. Furthermore, cis-octahydro-1H-isoindole hydrochloride (CAS 161829-92-1), a key mitiglinide intermediate, lacks the 5-hydroxyl handle for further derivatization and possesses a distinct melting point (121–123 °C) and molecular weight (161.67 g/mol) [2]. Stereochemical variants such as the 5R-epimer (CAS 2059917-88-1) have been reported as selective negative modulators of NMDA receptors containing the NR2B subunit, a pharmacological activity not associated with the rel-(3aR,7aS) configuration . These differences demonstrate that even closely related in-class compounds cannot serve as drop-in replacements.

Quantitative Differentiation Evidence for Octahydro-1H-isoindol-5-ol Hydrochloride Versus Closest Analogs


LogP Reduction of >1.7 Units Versus Parent Scaffold Drives Aqueous Compatibility

The target compound octahydro-1H-isoindol-5-ol hydrochloride exhibits a predicted logP of −0.02 [1], whereas the parent scaffold octahydro-1H-isoindole (CAS 21850-12-4) has a measured/predicted logP of 1.72–1.91 . This logP differential of ≥1.74 units corresponds to an approximately 55-fold difference in octanol–water partition coefficient, translating to markedly higher aqueous solubility for the target compound. The parent scaffold requires DMSO for dissolution (45 mg/mL in DMSO) and is described as having limited water solubility . The hydrochloride salt further enhances aqueous solubility, with the compound described as freely soluble in water and polar solvents .

Lipophilicity Aqueous Solubility ADME Profiling

Hydrochloride Salt Provides Definitive Purity and Crystallinity Advantage Over Free Base

The target compound as the hydrochloride salt (CAS 1430327-93-7) is offered at NLT 98% purity with full analytical documentation (NMR, HPLC, LC-MS) , while the corresponding free base (octahydro-1H-isoindol-5-ol, CAS 857363-11-2 / 1263365-47-4) is typically supplied at 95–97% purity and described as an oil . The hydrochloride salt form provides improved crystallinity and long-term solid-state stability compared to the oily free base, which is critical for reproducible weighing and formulation in quantitative biological assays. The cis-octahydro-1H-isoindole hydrochloride comparator (CAS 161829-92-1) exhibits a melting point of 121–123 °C [1]; analogous hydrochloride salts of octahydroisoindoles typically melt in the 150–250 °C range , indicating predictable solid-state behavior.

Salt Selection Crystallinity Analytical Purity

5-Hydroxyl Group Enables Derivatization Chemistry Absent in Non-Hydroxylated Scaffolds

The 5-hydroxyl substituent on the target compound provides a synthetic handle for esterification, etherification, carbamate formation, and oxidation to the corresponding ketone . In contrast, octahydro-1H-isoindole (CAS 21850-12-4) and cis-octahydro-1H-isoindole hydrochloride (CAS 161829-92-1) lack this functional group entirely, limiting derivatization to reactions at the secondary amine or ring positions . The octahydroisoindole scaffold has been exploited in the design of phosphonic acid analogues of octahydroisoindole-1-carboxylic acids, which are patented as antihypertensive agents . The additional hydroxyl group on the 5-position expands this chemical space by enabling orthogonal functionalization of the cyclohexane ring, a capability absent in the non-hydroxylated parent.

Synthetic Versatility Late-Stage Functionalization Medicinal Chemistry

Complete Saturation (Fsp³ = 1.0) Distinguishes Target from Partially Unsaturated Hexahydro Analogs

The target compound achieves Fsp³ = 1.0 (100% saturated carbon atoms), as reported by Chemspace [1]. This contrasts with hexahydro-1H-isoindole analogs, which contain a double bond in the cyclohexene ring, yielding Fsp³ values below 1.0. In a broader class context, the fully saturated octahydroisoindole scaffold has been associated with increased metabolic stability compared to aromatic isoindoles, as noted by vendor technical literature . The octahydroisoindolone scaffold was computationally evaluated for selective chitinase B1 inhibition with predicted IC₅₀ values of 60–200 μM [2], while partially unsaturated hexahydroisoindole-1,3-dione derivatives have been investigated for cytotoxicity against A549 and HeLa cells at 25–250 μM [3], representing distinct biological profiling directions.

Fraction sp³ Conformational Rigidity Metabolic Stability

Predicted pKa of 15.16 Defines Distinct Ionization State Versus Parent Amine Scaffold (pKa ~11.5)

The target compound free base (octahydro-1H-isoindol-5-ol) has a predicted pKa of 15.16 ± 0.20 for the hydroxyl proton , while the amine pKa in the hydrochloride salt is estimated at ~9–10 . In comparison, the parent octahydro-1H-isoindole has a predicted pKa (amine) of ~11.53 ± 0.20 . Under physiological pH (7.4), the target compound's amine is predominantly protonated (salt form), while the hydroxyl remains fully neutral. The parent scaffold, with its higher amine basicity, exhibits a different ionization profile that influences membrane permeability and receptor interactions. The balanced lipophilicity (logP −0.02) and defined pKa values of the target compound suggest potential application as a CNS-penetrant intermediate when derivatized, building on the established blood-brain barrier permeability of the octahydroisoindole core scaffold .

Ionization State Druglikeness Permeability Prediction

Stereochemical Identity Defines Receptor Interaction Potential Distinct from 5R-Epimer

The target compound bears rel-(3aR,7aS) stereochemistry at the ring junction, with the 5-hydroxyl in an unassigned relative configuration (as supplied). A closely related stereoisomer, rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (CAS 2059917-88-1), has been reported to act as a selective negative modulator of NMDA receptors containing the NR2B subunit, with implications for synaptic plasticity and neurological conditions . The literature indicates that the 5-position stereochemistry is a critical determinant of this NR2B modulatory activity . While direct comparative IC₅₀ values for the target compound versus the 5R-epimer at NR2B are not publicly available, the established stereochemistry–activity relationship in this scaffold class means that stereochemical identity must be rigorously controlled during procurement to ensure reproducible pharmacological outcomes. The triple reuptake inhibitor series based on the 3-aryl octahydroisoindole scaffold achieved potent inhibition at SERT (IC₅₀ = 20 nM), NET (IC₅₀ = 109 nM), and DAT (IC₅₀ = 430 nM) for optimized compound 22a [1], demonstrating the scaffold's capacity for sub-100 nM target engagement when appropriately substituted—a benchmark that stereochemical variants may approach differentially.

Stereochemistry NMDA Receptor Receptor Selectivity

Optimal Application Scenarios for Octahydro-1H-isoindol-5-ol Hydrochloride Based on Quantitative Differentiation


Aqueous-Compatible Fragment-Based Screening and HTS Library Construction

With a logP of −0.02 and water solubility conferred by the hydrochloride salt [1], octahydro-1H-isoindol-5-ol hydrochloride is directly suitable for aqueous assay formats without DMSO co-solvent limitations. This contrasts with the parent scaffold octahydro-1H-isoindole, which requires DMSO for dissolution and exhibits logP >1.7. For fragment-based drug discovery (FBDD) programs or high-throughput screening (HTS) libraries targeting cytosolic or extracellular targets in aqueous buffer systems, the target compound eliminates the need for solvent-matching controls and reduces the risk of DMSO-induced assay artifacts. The Fsp³ = 1.0 saturation profile further aligns with modern fragment library design principles favoring three-dimensional, saturated scaffolds .

Diversifiable Intermediate for Parallel SAR Exploration via 5-OH Functionalization

The presence of both a secondary amine and a 5-hydroxyl group on the target compound provides two orthogonal functionalization sites . This enables parallel library synthesis where the amine can be acylated, sulfonylated, or alkylated while the hydroxyl is independently converted to esters, ethers, carbamates, or oxidized to the ketone for further elaboration. This dual-handle strategy is unavailable with octahydro-1H-isoindole (amine only) or cis-octahydro-1H-isoindole hydrochloride (amine only). The octahydroisoindole scaffold has been patented for MCH1R antagonism (obesity, diabetes) [2] and explored for chitinase inhibition [3]; the additional 5-OH handle expands the accessible chemical space within these therapeutic programs.

Stereochemically Defined Scaffold for CNS Drug Discovery Requiring BBB Penetration Potential

The octahydroisoindole core scaffold has demonstrated blood-brain barrier penetration as a substance P antagonist . The target compound, with its balanced logP of −0.02 [1], predicted amine pKa of ~9–10, and complete saturation (Fsp³ = 1.0) , presents a favorable starting point for CNS drug discovery programs that require moderate lipophilicity for passive BBB permeation while maintaining sufficient aqueous solubility for systemic circulation. The established triple reuptake inhibitor activity of 3-aryl octahydroisoindole analogs (SERT IC₅₀ 20–53 nM) [2] further supports the scaffold's CNS target engagement capacity. The defined rel-(3aR,7aS) stereochemistry ensures that SAR studies are conducted on a single, well-characterized stereoisomer, avoiding confounding effects from epimeric mixtures.

Quality-Controlled Intermediate for GMP-Adjacent Pharmaceutical Process Development

Available at NLT 98% purity with comprehensive analytical documentation including NMR, HPLC, and LC-MS , the target compound meets the quality standards required for pharmaceutical process development and impurity profiling studies. The solid hydrochloride salt form enables accurate weighing, reproducible formulation, and stable long-term storage [1], in contrast to the oily free base which requires careful handling. For contract research organizations (CROs) and pharmaceutical development teams transitioning from discovery to preclinical development, the combination of high purity, defined stereochemistry, and full analytical traceability reduces regulatory risk and accelerates CMC documentation.

Quote Request

Request a Quote for octahydro-1H-isoindol-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.